molecular formula C18H33N3O3Si B12852290 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected

Cat. No.: B12852290
M. Wt: 367.6 g/mol
InChI Key: AAXFAQBRXVVZHB-UHFFFAOYSA-N
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Description

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, is a complex organic compound that features a tert-butyl(dimethyl)silyl group and a BOC (tert-butoxycarbonyl) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, or other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents like dichloromethane or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, while the BOC group offers temporary protection that can be removed under acidic conditions. These protecting groups allow for selective reactions at other sites on the molecule, facilitating the synthesis of complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, is unique due to its combination of the imidazo[1,2-a]pyrimidine core with both tert-butyl(dimethyl)silyl and BOC protecting groups. This combination allows for versatile applications in synthetic chemistry and potential use in drug development.

Properties

Molecular Formula

C18H33N3O3Si

Molecular Weight

367.6 g/mol

IUPAC Name

tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C18H33N3O3Si/c1-17(2,3)24-16(22)21-11-9-10-20-12-14(19-15(20)21)13-23-25(7,8)18(4,5)6/h12H,9-11,13H2,1-8H3

InChI Key

AAXFAQBRXVVZHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=NC(=C2)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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